molecular formula C13H20ClN3O3S B12504197 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid hydrochloride

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid hydrochloride

Cat. No.: B12504197
M. Wt: 333.84 g/mol
InChI Key: YMQQVHZIGMEMJJ-UHFFFAOYSA-N
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Description

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid hydrochloride is a chemical compound with a complex structure that includes a pyrimidine ring substituted with ethoxy and methylthio groups, and a piperidine ring substituted with a carboxylic acid group

Preparation Methods

The synthesis of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid hydrochloride typically involves multiple steps. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of the ethoxy and methylthio substituents. The piperidine ring is then constructed and attached to the pyrimidine ring, and finally, the carboxylic acid group is introduced. The hydrochloride salt is formed by reacting the free acid with hydrochloric acid. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium ethoxide in ethanol. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methylthio substituents on the pyrimidine ring may play a role in binding to these targets, while the piperidine ring and carboxylic acid group may influence the compound’s overall conformation and activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

    1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid hydrochloride: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(6-Ethoxy-2-(ethylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid hydrochloride: Similar structure but with an ethylthio group instead of a methylthio group.

    1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride: Similar structure but with the carboxylic acid group at a different position on the piperidine ring. These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions, which can influence its chemical and biological properties.

Properties

Molecular Formula

C13H20ClN3O3S

Molecular Weight

333.84 g/mol

IUPAC Name

1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C13H19N3O3S.ClH/c1-3-19-11-8-10(14-13(15-11)20-2)16-7-5-4-6-9(16)12(17)18;/h8-9H,3-7H2,1-2H3,(H,17,18);1H

InChI Key

YMQQVHZIGMEMJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCCCC2C(=O)O)SC.Cl

Origin of Product

United States

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